molecular formula C15H11ClN2O2 B1316941 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid CAS No. 126861-66-3

2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid

Cat. No. B1316941
M. Wt: 286.71 g/mol
InChI Key: AVOXZQVCIJTFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indazole-3-carboxylic acid is a compound that may be used in the synthesis of various other compounds . It is a part of the indazole family, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

Indazole synthesis involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The synthesis generally produces good to excellent yields, with minimal formation of byproducts .


Molecular Structure Analysis

Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .


Chemical Reactions Analysis

Indazole derivatives undergo various reactions. For instance, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles in good yields . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid and its derivatives have garnered interest in scientific research due to their unique chemical structure and potential for various biological activities. Here, we explore recent findings and applications in scientific research, focusing on areas excluding drug use, dosage, and side effects.

Antineoplastic Properties

One of the significant applications of indazole derivatives, including those related to 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid, is in the development of antineoplastic drugs. Lonidamine, a derivative, exemplifies the utility of indazole-3-carboxylic acids in cancer treatment. It acts not by inhibiting nucleic acids or protein synthesis but through impairing energy metabolism in cancer cells. Lonidamine enhances the effects of anthracyclines and cisplatin, offering a synergistic approach in treating solid tumors without overlapping side effects with conventional antineoplastic agents (Di Cosimo et al., 2003).

Biological Activities of Indazole Derivatives

Indazoles, by virtue of their nitrogen-containing heterocyclic structure, exhibit a wide range of biological activities, making them candidates for developing novel therapeutic agents. Research focusing on indazole derivatives over recent years highlights their potential in anticancer and anti-inflammatory therapies, as well as their roles in treating neurodegenerative disorders and kinase-related diseases. These compounds' versatility stems from their pharmacological significance, with modifications leading to new molecules exhibiting varied biological and therapeutic properties (Denya et al., 2018).

Environmental Impact and Biodegradation

Research into chlorophenols, such as 4-chlorophenol, which shares structural similarities with 2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid, indicates moderate toxic effects to aquatic and mammalian life. These studies shed light on the environmental persistence of chlorinated compounds and the role of adapted microflora in their biodegradation. Understanding the environmental behavior of these compounds is crucial for assessing their full impact and potential for bioaccumulation, as well as developing strategies for mitigation and remediation (Krijgsheld & Gen, 1986).

Safety And Hazards

Indazole-3-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOXZQVCIJTFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid

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